N'-acetyl-2-aminobenzohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
28864-26-8 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
N'-acetyl-2-aminobenzohydrazide |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-12-9(14)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
DASNIOAINRBXFR-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=CC=CC=C1N |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Synthetic Methodologies for N Acetyl 2 Aminobenzohydrazide and Its Analogues
Preparative Routes from Precursors
The most direct and common method for preparing N'-acetyl-2-aminobenzohydrazide involves the chemical modification of 2-aminobenzohydrazide. This precursor itself can be synthesized from commercially available starting materials, such as 2-aminobenzoic acid or its esters, by reaction with hydrazine (B178648) hydrate (B1144303). nih.govsigmaaldrich.com
Acylation of 2-aminobenzohydrazide
The introduction of an acetyl group onto the terminal nitrogen of the hydrazide moiety in 2-aminobenzohydrazide is a straightforward and widely practiced acylation reaction. This transformation can be effectively carried out using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. youtube.comyoutube.comwikipedia.orgsciencemadness.orgyoutube.com
The reaction with acetic anhydride typically proceeds by nucleophilic attack of the terminal amino group of the hydrazide onto one of the carbonyl carbons of the anhydride. This is often performed in a suitable solvent, and the reaction can be catalyzed by a mild acid or base. The primary byproduct of this reaction is acetic acid. youtube.comyoutube.com
Alternatively, acetyl chloride can be used as the acylating agent. This reaction is generally more vigorous than with acetic anhydride and is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. sciencemadness.orgyoutube.com The choice between acetic anhydride and acetyl chloride may depend on the desired reaction rate and the sensitivity of the starting material to acidic or basic conditions.
A general reaction scheme for the acylation of 2-aminobenzohydrazide is depicted below:
Figure 1: General scheme for the acylation of 2-aminobenzohydrazide.

Multi-Component Reaction Approaches
While direct acylation is the most common route, multi-component reactions (MCRs) offer an alternative and efficient strategy for the synthesis of this compound and its analogues. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. ajol.info This approach is highly valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds.
A plausible, though not explicitly reported, MCR for the synthesis of this compound could involve the reaction of a suitable 2-aminobenzoyl precursor, hydrazine, and an acetylating agent in a one-pot synthesis. More complex analogues can be synthesized using MCRs, for instance, by reacting various aldehydes or ketones with hydrazides and other components. organic-chemistry.org
Optimization of Synthetic Pathways
To maximize the efficiency and cost-effectiveness of the synthesis of this compound, various parameters of the synthetic pathway can be optimized.
Reaction Condition Studies (Temperature, Solvent, Catalyst)
The conditions under which the acylation of 2-aminobenzohydrazide is performed can have a significant impact on the reaction's success.
Temperature: Acylation reactions are often exothermic. The temperature of the reaction may need to be controlled to prevent side reactions and decomposition of the product. Some acylation reactions are performed at room temperature, while others may require cooling or gentle heating to proceed at an optimal rate. researchgate.net
Solvent: The choice of solvent is crucial. It must dissolve the reactants but should ideally not react with them. Common solvents for acylation reactions include aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). In some cases, the reaction can be carried out in an aqueous environment. organic-chemistry.org
Catalyst: The use of a catalyst can significantly accelerate the rate of acylation. For reactions with acetic anhydride, a catalytic amount of a protic or Lewis acid can be employed. In reactions involving acetyl chloride, a base like pyridine not only acts as a catalyst but also as a scavenger for the HCl produced. acs.orgnih.gov
The following table summarizes typical conditions for the acylation of hydrazides based on analogous reactions reported in the literature.
| Acetylating Agent | Catalyst/Additive | Solvent | Temperature | Typical Yields |
| Acetic Anhydride | None or mild acid | Acetic Acid, THF | Room Temp. to Reflux | Good to Excellent |
| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, Chloroform | 0 °C to Room Temp. | High |
Table 1: Representative reaction conditions for hydrazide acylation.
Yield Enhancement and Purity Control Strategies
Several strategies can be employed to enhance the yield and ensure the high purity of the final product. The use of a slight excess of the acylating agent can drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of di-acylated or other side products and complicates the purification process.
Purification of this compound can typically be achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. The choice of the purification method depends on the physical properties of the product and the nature of any impurities.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is an important consideration for minimizing the environmental impact of its production.
One of the key areas of focus in green synthesis is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard. ajol.inforesearchgate.netnih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. ajol.infooatext.com The synthesis of acylhydrazones, which are structurally related to this compound, has been successfully achieved under solvent-free conditions using microwave irradiation, highlighting the potential of this technique. ajol.info
Another green approach is the use of ultrasound irradiation , which can also accelerate reaction rates and improve yields. researchgate.netmdpi.com Furthermore, conducting reactions in environmentally benign solvents, such as water or ethanol (B145695), or under solvent-free conditions, is a cornerstone of green chemistry. researchgate.netoatext.com The development of catalytic systems that are efficient and can be easily recovered and reused also contributes to a greener synthetic process. rsc.org
The following table outlines some green chemistry approaches applicable to the synthesis of this compound and its analogues.
| Green Chemistry Approach | Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner products. ajol.infonih.gov |
| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields. researchgate.netmdpi.com |
| Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified work-up. ajol.inforesearchgate.net |
| Use of Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental harm. organic-chemistry.orgmdpi.com |
Table 2: Green chemistry strategies for hydrazide synthesis.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. fip.orgresearchgate.net The application of microwave irradiation in the synthesis of hydrazide derivatives has been shown to be particularly effective. fip.orgmdpi.com
While a direct microwave-assisted protocol for the N'-acetylation of 2-aminobenzohydrazide is not extensively documented, the synthesis of various N'-substituted-2-aminobenzohydrazide analogues through microwave irradiation has been successfully demonstrated. For instance, the condensation reaction of 2-aminobenzohydrazide with various substituted benzaldehydes to form N'-benzylidene-2-aminobenzohydrazide derivatives has been efficiently carried out under microwave irradiation. hilarispublisher.com In a typical procedure, a mixture of 2-aminobenzohydrazide and a substituted aldehyde in a solvent like ethanol with a catalytic amount of acetic acid is subjected to microwave irradiation for a short period (2-5 minutes). hilarispublisher.com This rapid, high-yield synthesis showcases the potential of microwave energy to facilitate reactions involving the 2-aminobenzohydrazide scaffold.
The general procedure involves the following steps:
A mixture of 2-aminobenzohydrazide and the appropriate aldehyde (1 mmol each) is prepared in a suitable solvent, such as absolute ethanol (15 ml).
A few drops of a catalyst, like acetic acid, are added to the mixture.
The reaction vessel is then placed in a microwave synthesizer and irradiated for a short duration, typically ranging from 2 to 6 minutes. hilarispublisher.com
The progress of the reaction is monitored using thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with ice-cooled distilled water, followed by filtration and drying. hilarispublisher.com
This methodology has been shown to be significantly more efficient than conventional refluxing, which can take several hours to achieve comparable yields. hilarispublisher.com The table below summarizes a comparative study of conventional versus microwave-assisted synthesis for a series of 2-aminobenzohydrazide derivatives.
| Product | Conventional Method (Reflux) | Microwave-Assisted Method |
| Time (h) | Yield (%) | |
| (E)-2-amino-N'-(2,4-dichlorobenzylidene)benzohydrazide | 3 | 85 |
| (E)-2-amino-N'-(4-methoxybenzylidene)benzohydrazide | 2.5 | 88 |
| (E)-2-amino-N'-(4-nitrobenzylidene)benzohydrazide | 2 | 90 |
Table 1: Comparison of conventional and microwave-assisted synthesis of N'-substituted-2-aminobenzohydrazide derivatives. hilarispublisher.com
Given the success of microwave-assisted synthesis for the acylation of other hydrazides and the formation of N'-substituted derivatives of 2-aminobenzohydrazide, it is highly plausible that a similar approach could be effectively applied for the direct N'-acetylation using acetic anhydride or acetyl chloride as the acetylating agent. This would likely involve a short reaction time and result in a high yield of this compound, aligning with the principles of green chemistry.
Solvent-Free or Environmentally Benign Solvent Approaches
Solvent-free reactions, or those conducted in environmentally benign solvents like water, represent a significant advancement in green chemistry by minimizing the use and generation of hazardous substances. neliti.comrsc.org The development of solvent-free protocols for acylation reactions is a topic of considerable interest. nih.gov
A sustainable, solvent-free approach for the acetylation of phenols, alcohols, and thiols has been developed using a stoichiometric amount of acetic anhydride in the presence of a catalyst. nih.gov This method avoids the use of excess reagents and organic solvents, which significantly reduces waste generation. While this specific protocol has not been reported for the acetylation of hydrazides, its mild conditions and efficiency suggest its potential applicability to the N'-acetylation of 2-aminobenzohydrazide.
Furthermore, solvent-free Michael addition reactions of acyl hydrazides with α,β-unsaturated esters have been successfully carried out in the presence of a base catalyst and an ionic organic salt. researchgate.net This demonstrates the feasibility of conducting reactions with hydrazides under solvent-free conditions, leading to the formation of new C-N bonds.
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which can be synthesized from 2-aminobenzamide (B116534) (a related compound), has been achieved under solvent-free conditions using a natural deep eutectic solvent (NADES) as a catalyst and reaction medium. pharm.or.jp These green protocols offer high yields, short reaction times, and simple work-up procedures. pharm.or.jp The successful application of these methods to related structures underscores the potential for developing a solvent-free synthesis of this compound.
A plausible solvent-free approach for the synthesis of this compound could involve the direct reaction of 2-aminobenzohydrazide with acetic anhydride, potentially with a solid-supported catalyst or under high-speed vibration milling, a technique that has been used for the solvent-free synthesis of other nitrogen-containing heterocycles.
The table below outlines representative solvent-free synthetic approaches that could be adapted for the synthesis of this compound.
| Reaction Type | Reactants | Conditions | Potential Application |
| Acetylation | Phenols/Alcohols/Thiols + Acetic Anhydride | Stoichiometric, Catalyst, Room Temperature | Direct N'-acetylation of 2-aminobenzohydrazide |
| Michael Addition | Acyl Hydrazides + α,β-Unsaturated Esters | Base Catalyst, Ionic Salt, Solvent-free | Derivatization of 2-aminobenzohydrazide |
| Cyclocondensation | 2-Aminobenzamide + Aldehydes | Natural Deep Eutectic Solvent (NADES), Solvent-free | Synthesis of related heterocyclic structures |
Table 2: Examples of Solvent-Free Synthetic Methodologies with Potential Application to this compound Synthesis. nih.govresearchgate.netpharm.or.jp
The exploration of these solvent-free and environmentally benign solvent approaches for the synthesis of this compound and its analogues holds significant promise for the development of more sustainable and efficient manufacturing processes in the chemical and pharmaceutical industries.
Advanced Structural Elucidation and Spectroscopic Characterization of N Acetyl 2 Aminobenzohydrazide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The precise arrangement of atoms and their chemical environments within a molecule are typically determined using high-resolution NMR spectroscopy. However, for N'-acetyl-2-aminobenzohydrazide, specific experimental data is not available in the public domain.
Comprehensive 1H and 13C NMR Assignments
A complete assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts is fundamental for confirming the molecular structure. This involves assigning each signal in the respective spectra to a specific hydrogen or carbon atom in the molecule. Without experimental spectra, these assignments cannot be made.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This information is vital for piecing together the molecular framework and understanding its preferred conformation in solution. The absence of this data for this compound means that a detailed analysis of its connectivity and conformation cannot be performed.
Investigation of Tautomerism and Dynamic Exchange Phenomena
Hydrazide-containing molecules have the potential to exist in different tautomeric forms, such as the keto-enol equilibrium. NMR spectroscopy is a powerful tool for studying these dynamic processes. However, without specific NMR data, any discussion of tautomerism or dynamic exchange in this compound would be purely speculative.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, angles, and crystal packing.
Determination of Crystal System and Space Group
The foundational data from an X-ray diffraction experiment includes the determination of the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the crystal lattice. This information is currently not available for this compound.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A detailed analysis of the crystal structure would provide a table of all bond lengths, bond angles, and dihedral angles within the this compound molecule. This geometric information is essential for understanding the molecule's conformation, intramolecular interactions, and potential intermolecular packing forces in the solid state. The lack of crystallographic data precludes this analysis.
Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound is determined by a combination of strong and weak intermolecular interactions, which dictate how individual molecules arrange themselves into a stable, three-dimensional lattice. While specific crystallographic data for this exact compound is not detailed in the provided search results, the functional groups present—an amino group, a hydrazide moiety, and an acetyl group—allow for a predictive analysis of its packing behavior based on well-understood principles of supramolecular chemistry.
Detailed Hydrogen Bonding Network Analysis (N-H…O, N-H…N)
The molecular structure of this compound is rich in hydrogen bond donors and acceptors, making hydrogen bonding the primary directional force in its crystal packing. uni.lu The primary amino group (-NH2) and the two N-H groups of the hydrazide linker serve as potent hydrogen bond donors. Potential acceptors include the nitrogen atom of the amino group, the nitrogen atoms of the hydrazide, and, most significantly, the two carbonyl oxygen atoms.
It is anticipated that a robust network of intermolecular hydrogen bonds would form. The most prominent of these would be N-H···O interactions, where the N-H groups of the hydrazide and amino moieties donate to the carbonyl oxygen atoms of neighboring molecules. researchgate.net This type of interaction is a classic and strong motif in the crystal structures of amides and hydrazides, often leading to the formation of chains or dimeric structures. nih.gov
Additionally, N-H···N hydrogen bonds could play a role in the crystal stabilization. nih.gov The amino group's nitrogen or the hydrazide nitrogens could act as acceptors for the N-H donors of adjacent molecules. The specific geometry and resulting network (e.g., chains, sheets, or a three-dimensional architecture) would depend on the most energetically favorable arrangement of these multiple possible interactions.
Pi-Stacking and Van der Waals Interactions
Complementing these specific interactions are the ever-present, non-directional van der Waals forces. These forces arise from temporary fluctuations in electron density and, although individually weak, their cumulative effect over the entire molecular surface provides a significant contribution to the cohesive energy of the crystal.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment
To quantitatively dissect the contributions of different intermolecular interactions to the crystal packing, Hirshfeld surface analysis is an invaluable tool. nih.govakademisains.gov.my This method maps the electron distribution between neighboring molecules to visualize and quantify intermolecular contacts. nih.gov
The Hirshfeld surface for this compound would be mapped with functions like dnorm, which highlights regions of close intermolecular contact. nih.gov Intense red spots on the dnorm surface would indicate the locations of strong, short contacts, corresponding primarily to the N-H···O and N-H···N hydrogen bonds. nih.govnih.gov
The two-dimensional "fingerprint plot" is derived from the Hirshfeld surface and summarizes all intermolecular contacts in a single graph. researchgate.net For this molecule, the plot would be expected to display distinct features:
H···H Contacts : Given the number of hydrogen atoms, these contacts, representing van der Waals forces, would likely constitute the largest percentage of the total surface area. nih.govnih.gov
O···H/H···O Contacts : These would appear as sharp, distinct "spikes" on the plot, indicative of the strong, directional N-H···O hydrogen bonds. nih.govresearchgate.net Their prevalence would underscore the importance of this interaction in the crystal packing.
N···H/H···N Contacts : Should N-H···N bonds be present, they would also generate characteristic spikes, likely with a slightly different distribution than the O···H contacts. nih.govakademisains.gov.my
C···H/H···C Contacts : These contacts are associated with weaker C-H···π interactions and general van der Waals forces. nih.gov
By deconvoluting the fingerprint plot, the precise percentage contribution of each type of interaction to the molecular packing can be determined, offering a quantitative summary of the crystal's supramolecular architecture. researchgate.net
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful method for identifying functional groups and probing the conformational state of a molecule. nih.gov The spectra for this compound would be characterized by distinct bands corresponding to the vibrations of its amide, hydrazide, and amino functionalities. researchgate.netresearchgate.net
Characteristic Band Assignments for Amide, Hydrazide, and Amino Functionalities
The infrared and Raman spectra are expected to show a series of characteristic absorption bands that can be assigned to specific vibrational modes of the molecule's functional groups. nih.gov While precise frequencies depend on the molecular environment and conformational state, typical ranges for these groups are well-established.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 | nih.govresearchgate.net |
| N-H Scissoring (Bending) | 1650 - 1580 | researchgate.net | |
| Amide/Hydrazide | N-H Stretching (Amide A) | 3350 - 3180 | nih.gov |
| C=O Stretching (Amide I) | 1720 - 1630 | nih.govnih.gov | |
| N-H Bending (Amide II) | 1570 - 1515 | researchgate.net | |
| C-N Stretching / N-H Bending | 1300 - 1200 | researchgate.net | |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | researchgate.net |
| C=C Ring Stretching | 1600 - 1450 | researchgate.net | |
| Acetyl (-CH₃) | C-H Stretching | 2960 - 2850 | nih.gov |
The Amide I band, primarily due to C=O stretching, is particularly sensitive to hydrogen bonding. nih.gov Its position can provide direct evidence of the strength and nature of the N-H···O interactions within the crystal. Similarly, shifts in the N-H stretching frequencies of both the amino and hydrazide groups compared to their free, non-hydrogen-bonded states would confirm their participation in the hydrogen bond network. researchgate.net
Conformational Insights from Vibrational Modes
Beyond identifying functional groups, vibrational spectroscopy can offer insights into the molecule's conformational flexibility. nih.gov The structure of this compound has several rotatable single bonds, such as the C-C bond linking the carbonyl to the ring, the C-N bond of the hydrazide, and the N-N bond.
Low-frequency vibrational modes (typically below 400 cm⁻¹), which can be observed in Raman and far-IR spectra, often correspond to torsional and skeletal bending motions of the entire molecule. boisestate.edu Analysis of these modes can help identify the presence of different conformers (rotational isomers) in the solid state or in solution. nih.gov For instance, the presence of multiple peaks in the Amide I or Amide II regions could indicate the coexistence of different conformational states, each with a slightly different hydrogen-bonding environment and, consequently, a unique vibrational frequency. nih.gov Theoretical calculations are often used in conjunction with experimental spectra to assign these low-frequency modes to specific conformational changes. boisestate.edu
Comparative Analysis with Related Benzohydrazides
A comparative spectroscopic analysis of this compound with its parent compound, 2-aminobenzohydrazide, and other related benzohydrazides reveals key structural insights. While specific experimental data for this compound is not extensively available in the public domain, a comparison with well-characterized analogues like 4-aminobenzohydrazide (B1664622) (4-ABH) allows for a detailed theoretical and spectroscopic assessment. nih.gov
In the infrared (IR) spectrum, the introduction of the acetyl group in this compound is expected to produce significant changes compared to 2-aminobenzohydrazide. The N-H stretching vibrations of the primary amino group (-NH2) in 2-aminobenzohydrazide, typically observed in the range of 3300-3500 cm⁻¹, would be altered. Furthermore, the presence of the acetyl group introduces a new amide C=O stretching band, in addition to the hydrazide C=O stretch.
For a related compound, 4-aminobenzohydrazide, extensive vibrational analysis has been performed. nih.gov The FT-IR and FT-Raman spectra of 4-ABH show characteristic bands for the hydrazide and amino groups. nih.gov It is reasonable to infer that this compound would exhibit a complex spectrum with overlapping N-H and C=O stretching frequencies, requiring careful interpretation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement. In the ¹H NMR spectrum of this compound, the protons of the aromatic ring would show a splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing hydrazide moiety. The acetyl group would introduce a characteristic singlet peak, typically in the range of δ 2.0-2.5 ppm. The NH protons of the hydrazide and amino groups would appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.
A comparative analysis with the ¹H NMR of other benzohydrazide (B10538) derivatives shows similar patterns for the aromatic and hydrazide protons, with variations in chemical shifts depending on the substituents. researchgate.net For instance, in a series of benzohydrazide derivatives, the enolic NH proton appears as a singlet at around δ 11.7 ppm, while the aromatic protons resonate in the δ 7.0-8.0 ppm region. researchgate.net
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides invaluable information for confirming the molecular formula and elucidating the fragmentation pathways of this compound.
Under electron impact (EI) ionization, the molecular ion peak [M]⁺• at m/z 193 would be expected. The fragmentation of this compound is likely to proceed through several key pathways, initiated by the cleavage of the weakest bonds.
One probable fragmentation route involves the cleavage of the N-N bond, a common fragmentation pathway for hydrazides. This would lead to the formation of the 2-aminobenzoyl cation (m/z 120) and an acetyl-nitrene radical.
Another significant fragmentation would be the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment ion at m/z 151, corresponding to the 2-aminobenzohydrazide radical cation. Subsequent loss of N₂H₃ would lead to the 2-aminobenzoyl cation at m/z 120.
The fragmentation of the aromatic ring can also occur. The 2-aminobenzoyl cation (m/z 120) can lose CO to form the aminophenyl cation at m/z 92. This fragment can further lose HCN to yield an ion at m/z 65.
The predicted collision cross-section (CCS) values for different adducts of this compound provide further structural information. These values are calculated based on the ion's shape, size, and charge state and can be used to increase confidence in compound identification. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 194.09241 | 141.4 |
| [M+Na]⁺ | 216.07435 | 147.3 |
| [M-H]⁻ | 192.07785 | 144.9 |
| [M+NH₄]⁺ | 211.11895 | 159.6 |
| [M+K]⁺ | 232.04829 | 145.9 |
| [M+H-H₂O]⁺ | 176.08239 | 134.6 |
The elucidation of these fragmentation pathways, supported by accurate mass measurements from HRMS, provides unambiguous confirmation of the structure of this compound. The combination of comparative spectroscopic analysis and detailed mass spectrometric fragmentation studies offers a robust framework for the comprehensive characterization of this and other related benzohydrazide derivatives.
Chemical Reactivity and Mechanistic Investigations of N Acetyl 2 Aminobenzohydrazide
Reactions of the Hydrazide Moiety
The hydrazide group (-CONHNHCOCH₃) is a key functional group that engages in several important chemical transformations, including condensation and cyclization reactions.
The terminal nitrogen atom of the hydrazide moiety in N'-acetyl-2-aminobenzohydrazide is nucleophilic and readily undergoes condensation reactions with carbonyl compounds, most notably aldehydes. This reaction typically proceeds by the nucleophilic addition of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone (also known as a Schiff base).
For instance, the reaction of an acylhydrazide with a substituted aromatic aldehyde leads to the formation of the corresponding N-acylhydrazone. nih.govepa.gov This initial condensation is often the first step in multi-step syntheses aimed at creating more complex heterocyclic structures. nih.gov The general scheme for this condensation is a well-established transformation in organic chemistry. nih.gov
Table 1: Representative Condensation Reaction of Acylhydrazides with Aldehydes
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Acylhydrazide | Aromatic Aldehyde | N-Acylhydrazone | nih.gov, epa.gov |
The resulting hydrazones are valuable intermediates, primed for subsequent intramolecular reactions. nih.gov
The hydrazide moiety is a pivotal precursor for the synthesis of various five-membered heterocyclic rings, with the formation of 1,3,4-oxadiazoles being a prominent example. rsc.org The N-acylhydrazone intermediates formed from condensation reactions can be cyclized under various conditions to yield 2,5-disubstituted 1,3,4-oxadiazoles. epa.gov
One common method involves the cyclization of hydrazide-hydrazones using a dehydrating agent like acetic anhydride (B1165640). nih.govepa.gov In this process, the hydrazone undergoes an intramolecular cyclization, followed by dehydration, to form the stable aromatic oxadiazole ring. The mechanism is believed to involve the formation of a 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline intermediate, which is then converted to the final product. nih.gov
Alternative methods for the synthesis of 1,3,4-oxadiazoles from acylhydrazides include oxidative cyclization using reagents such as molecular iodine in the presence of a base or transition-metal-catalyzed processes. organic-chemistry.org These methods bypass the need to isolate the hydrazone intermediate, offering a more direct route to the oxadiazole ring system. organic-chemistry.org The synthesis of 1,3,4-oxadiazoles is valued in medicinal chemistry as the heterocycle is considered a bioisostere of a carbonyl group. rsc.org
Table 2: Selected Cyclization Reactions of Acylhydrazides to form 1,3,4-Oxadiazoles
| Starting Material | Reagent(s) | Product | Reference |
| Hydrazide-hydrazone | Acetic Anhydride | 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline | nih.gov |
| Acylhydrazone | Chloramine-T | 2,5-disubstituted-1,3,4-oxadiazole | epa.gov |
| Acylhydrazide | Carbon Disulfide, KOH | 5-substituted-1,3,4-oxadiazole-2-thiol | researchgate.net |
Reactions of the Amine Functionality
The primary aromatic amine (-NH₂) group on the benzene (B151609) ring of this compound provides another site for chemical modification, enabling derivatization, functionalization, and participation in the construction of fused heterocyclic systems.
Furthermore, the amine group can be a handle for constructing larger molecular architectures. For example, it can be converted into a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups. The amine also activates the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions.
Intermolecular Reaction Mechanisms
The reactivity of this compound in intermolecular processes is dictated by the nucleophilic character of its nitrogen and oxygen atoms.
This compound predominantly acts as a nucleophile in chemical transformations. Both the hydrazide and the aromatic amine moieties contain lone pairs of electrons on their nitrogen atoms, making them effective nucleophiles.
Hydrazide as a Nucleophile: In condensation reactions with aldehydes and ketones, the terminal nitrogen of the hydrazide acts as the primary nucleophile, attacking the electrophilic carbonyl carbon. nih.gov Similarly, in the synthesis of certain heterocycles, this nucleophilicity drives the initial bond-forming step.
Amine as a Nucleophile: The 2-amino group is also a potent nucleophile. This is particularly important in the synthesis of fused heterocyclic systems like quinazolines. nih.gov In these reactions, the aromatic amine can attack an electrophilic center, often an imine or a carbonyl group, to initiate an intramolecular cyclization. nih.govmdpi.com For example, the synthesis of quinazoline (B50416) derivatives can be achieved from 2-aminoaryl ketones or 2-aminobenzonitriles, where the amino group's nucleophilic attack is a key step in forming the heterocyclic ring. nih.govmdpi.com
The molecule is less likely to act as an electrophile without prior activation. Electrophilic character could be induced, for example, at the carbonyl carbon of the hydrazide group, but its reactivity is generally dominated by the nucleophilic nature of the nitrogen atoms.
Kinetic and Thermodynamic Aspects of Reactions
A comprehensive review of available scientific literature and chemical databases did not yield specific experimental or theoretical data regarding the kinetic and thermodynamic aspects of reactions involving this compound. While the synthesis and potential applications of related compounds have been explored, detailed research findings on reaction rates, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for this compound itself are not publicly documented.
The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation by examining the rate at which it occurs and the factors that influence this rate. Such investigations would typically involve determining the reaction order with respect to this compound and other reactants, as well as the rate constant under various conditions (e.g., temperature, solvent, catalyst). Similarly, thermodynamic studies would quantify the energy changes associated with its reactions, indicating their spontaneity and equilibrium position.
Without dedicated studies on this compound, it is not possible to provide quantitative data in the form of tables or detailed discussions on its reaction kinetics and thermodynamics. Further experimental research is required to elucidate these fundamental aspects of its chemical reactivity.
Coordination Chemistry and Metal Complexation of N Acetyl 2 Aminobenzohydrazide
Synthesis of Metal Complexes
The synthesis of metal complexes with N'-acetyl-2-aminobenzohydrazide generally follows established procedures for other hydrazone ligands, typically involving the reaction of the ligand with a metal salt in a suitable solvent.
Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III), Th(IV), UO2(II))
Complexes of this compound with various transition metals have been synthesized and studied. A general synthetic method involves dissolving the ligand in a hot ethanolic or methanolic solution and adding a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates) in the same solvent. asianpubs.org The reaction mixture is often refluxed for several hours to ensure completion of the reaction. mtct.ac.in The resulting solid complex can then be isolated by filtration, washed with the solvent, and dried.
For instance, the synthesis of a Ni(II) complex can be achieved by reacting NiCl₂·6H₂O with the ligand in methanol. semanticscholar.org Similarly, Co(II), Cu(II), and Zn(II) complexes are prepared using their respective acetate (B1210297) or chloride salts. asianpubs.orgias.ac.inresearchgate.net The synthesis of Fe(III) complexes often involves the reaction of FeCl₃ with the ligand, sometimes in the presence of a base. nih.gov Actinide complexes, such as those with Thorium(IV) and Uranyl(II), have also been prepared with similar hydrazone ligands. The synthesis of a Th(IV) complex may use thorium tetrachloride hydrate (B1144303) (ThCl₄·5H₂O), while a UO₂(II) complex can be prepared from uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂·6H₂O). researchgate.netnih.gov
Stoichiometry of Metal-Ligand Ratios
The stoichiometry of the resulting metal complexes is influenced by the nature of the metal ion, the reaction conditions (such as pH and solvent), and the molar ratio of the reactants. For hydrazone ligands, the most commonly observed metal-to-ligand stoichiometries are 1:1 and 1:2. researchgate.net
1:1 Stoichiometry : In many cases, particularly with metal chlorides, complexes with the general formula [M(L)Cl₂] or [M(L)(H₂O)nCl₂] are formed, where 'L' represents the this compound ligand. researchgate.net
1:2 Stoichiometry : When the ligand acts as a monobasic chelating agent (after deprotonation), it often forms complexes with a 1:2 metal-to-ligand ratio, having the general formula [M(L-H)₂]. researchgate.net In these instances, two ligand molecules coordinate to a single metal ion.
The stoichiometry is typically determined through elemental analysis, which provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, allowing for the calculation of the empirical formula.
Structural Characterization of Metal Complexes
The structures of the metal complexes of this compound are elucidated using a combination of spectroscopic techniques and magnetic susceptibility measurements. These methods provide insights into the ligand's coordination mode, the geometry around the metal center, and the nature of the metal-ligand bond.
Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic bands for the ν(N-H) of the amino and hydrazide groups, and the ν(C=O) of the carbonyl group. Upon complexation, significant shifts in these bands are observed:
The ν(C=O) band typically shifts to a lower frequency, indicating the coordination of the carbonyl oxygen atom to the metal ion. asianpubs.org
Changes in the ν(N-H) bands and the appearance of new bands at lower frequencies, attributable to ν(M-O) and ν(M-N) vibrations, provide direct evidence of the formation of metal-ligand bonds. asianpubs.org
Electronic spectra (UV-Vis) provide information about the geometry of the complexes. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions for transition metals with unfilled d-orbitals. The position and number of the d-d transition bands can help in assigning the geometry, such as octahedral or tetrahedral, for Co(II) and Ni(II) complexes. asianpubs.org
Magnetic susceptibility measurements are used to determine the magnetic moment (μ_eff) of the complexes, which provides further evidence for their geometry. For example, octahedral Ni(II) complexes typically exhibit magnetic moments in the range of 2.8-3.5 B.M., while tetrahedral Co(II) complexes show moments between 4.4 and 4.8 B.M. core.ac.uk
The following tables summarize typical characterization data for transition metal complexes with hydrazone ligands similar to this compound.
Table 1: Typical IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound/Complex Type | ν(N-H) | ν(C=O) | ν(M-O) | ν(M-N) |
|---|---|---|---|---|
| Free Ligand (L) | ~3300-3100 | ~1650 | - | - |
| [M(L)X₂] | Shifted | Shift to lower ν | ~550-450 | ~480-420 |
| [M(L-H)₂] | Shifted/Absent | Shift to lower ν | ~550-450 | ~480-420 |
Data are generalized from studies on analogous hydrazone complexes. mtct.ac.inasianpubs.org
Table 2: Generalized Electronic Spectra and Magnetic Moments for Metal Complexes
| Metal Ion | Probable Geometry | Typical Magnetic Moment (μ_eff, B.M.) | Typical d-d Transitions (nm) |
|---|---|---|---|
| Co(II) | Octahedral | 4.7 - 5.2 | ~500, ~600, ~1100 |
| Ni(II) | Octahedral | 2.8 - 3.5 | ~400, ~650, ~1000 |
| Cu(II) | Distorted Octahedral/Square Planar | 1.8 - 2.2 | ~650-700 |
| Mn(II) | Octahedral (high spin) | ~5.9 | Weak, often obscured |
| Fe(III) | Octahedral (high spin) | ~5.9 | Weak, often obscured |
| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | No d-d transitions |
Data are generalized from studies on analogous hydrazone complexes. asianpubs.orgias.ac.incore.ac.uk
Proposed Geometries and Coordination Numbers
The coordination chemistry of this compound is dictated by the presence of multiple donor atoms: the amino nitrogen, the two hydrazide nitrogens, and the two carbonyl oxygens. This allows the ligand to coordinate to metal ions in various ways, leading to a range of possible geometries and coordination numbers. While specific studies on this compound are limited, its coordination behavior can be inferred from related hydrazone and benzohydrazide (B10538) complexes.
The ligand can act as a neutral or a deprotonated species. In its neutral form, it typically coordinates as a bidentate or tridentate ligand. In its deprotonated (enol) form, it can offer additional coordination sites. The geometry of the resulting metal complexes is influenced by the nature of the metal ion, the metal-to-ligand ratio, the presence of counter-ions, and the solvent used during synthesis. ias.ac.in
Commonly observed geometries for transition metal complexes include octahedral, tetrahedral, and square planar. ias.ac.inredalyc.org
Octahedral Geometry: A coordination number of six is very common for transition metal complexes and often results in an octahedral geometry. mdpi.com For this compound, this could be achieved in a [M(L)2] configuration where two tridentate ligands coordinate to the metal center. Alternatively, a 1:1 metal-to-ligand ratio can result in an octahedral geometry by incorporating solvent molecules (like H2O) or counter-ions into the coordination sphere. mdpi.comnih.gov For instance, Co(II) and Ni(II) complexes with related hydrazone ligands have been reported to exhibit octahedral geometries. redalyc.orgsemanticscholar.org
Tetrahedral Geometry: A coordination number of four can lead to a tetrahedral geometry, particularly with metal ions like Mn(II), Fe(II), and Co(II). psu.edu This geometry is often favored when the ligands are bulky, which can cause steric hindrance. psu.edu
Square Planar Geometry: Also associated with a coordination number of four, square planar geometry is typical for d8 metal ions such as Ni(II) and Cu(II). ias.ac.in Several Cu(II) and Ni(II) complexes with ligands containing similar N and O donor atoms have been found to adopt a square planar arrangement. ias.ac.inredalyc.org
Polymeric Structures: In some cases, ligands can bridge between two or more metal centers, leading to the formation of coordination polymers. This can result in distorted octahedral geometries where atoms from the ligand and bridging anions (like halides) make up the coordination sphere. mdpi.com
The coordination number and geometry are ultimately determined by a combination of electronic and steric factors, which can be elucidated through various spectroscopic and analytical techniques.
Spectroscopic Signatures (FTIR, UV-Vis, EPR) in Metal Complexes
Spectroscopic techniques are crucial for elucidating the coordination mode of this compound and the geometry of its metal complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides direct evidence of the ligand's coordination to the metal ion by monitoring shifts in the vibrational frequencies of its functional groups.
Amide and Carbonyl Bands: The free this compound ligand will show characteristic stretching vibrations for the C=O (amide I) and N-H groups. Upon complexation, the C=O band is expected to shift to a lower frequency (wavenumber), indicating coordination through the carbonyl oxygen. This is a common feature in the IR spectra of metal complexes of hydrazide and hydrazone ligands. nih.gov
Amino and Hydrazide N-H Bands: The stretching vibrations of the primary amine (-NH2) and the hydrazide (-NH) groups, typically observed in the 3100-3400 cm-1 region, are also affected by coordination. nih.govuvt.ro A shift in these bands upon complex formation suggests the involvement of the nitrogen atoms in bonding to the metal ion. uvt.ro
Azomethine Band (in enol form): If the ligand coordinates in its deprotonated (enol) form, a new band corresponding to the C=N (azomethine) stretching vibration will appear, while the N-H stretching band of the hydrazide moiety may disappear. The appearance of this band is a strong indicator of enolization and coordination through the deprotonated oxygen and the azomethine nitrogen. ias.ac.in
New M-N and M-O Bands: The formation of new, weaker bands in the far-infrared region (typically below 600 cm-1) can be attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. mdpi.com
Below is a table summarizing the expected IR spectral changes upon complexation of this compound.
| Functional Group | Typical Wavenumber (Free Ligand) (cm⁻¹) | Expected Shift upon Complexation | Reference |
| N-H (Amine/Hydrazide) | 3100-3400 | Shift to lower or higher frequency | nih.govuvt.ro |
| C=O (Amide I) | ~1640-1680 | Shift to lower frequency | nih.gov |
| C=N (Azomethine) | Not present (keto form) | Appears (~1600-1625) in enol form | ias.ac.in |
| M-O | Not present | Appears (~400-600) | mdpi.com |
| M-N | Not present | Appears (~400-500) | mdpi.com |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere.
Ligand-Centered Transitions: The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic ring and the carbonyl groups. semanticscholar.orgresearchgate.net Upon complexation, these bands may shift in wavelength and/or intensity, indicating the involvement of these chromophores in coordination. uvt.ro
d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands appear in the visible region. These bands correspond to electronic transitions between the d-orbitals of the metal ion (d-d transitions). The number, position, and intensity of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex. For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region. semanticscholar.org
Charge Transfer Transitions: Ligand-to-metal charge transfer (LMCT) bands may also be observed. These are typically more intense than d-d bands and arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital. psu.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II), Mn(II), and high-spin Co(II). The EPR spectrum provides detailed information about the electronic structure and the environment of the metal ion.
The shape of the spectrum and the values of the g-tensor (g|| and g⊥) can distinguish between different geometries. For instance, the EPR spectrum of a Cu(II) complex can indicate whether the geometry is square planar, tetrahedral, or octahedral. uvt.roillinois.edu The observation of hyperfine splitting, caused by the interaction of the unpaired electron with the magnetic nucleus of the metal (e.g., 63Cu and 65Cu, I=3/2), provides further insight into the nature of the metal-ligand bonding. iitb.ac.in For dimeric complexes, EPR can also be used to study magnetic exchange interactions between the metal centers. researchgate.net
Magnetic Properties and Electronic Configurations of Metal Centers
The magnetic properties of metal complexes of this compound are determined by the electronic configuration of the central metal ion and its coordination environment. Magnetic susceptibility measurements provide the effective magnetic moment (μeff), which helps in determining the number of unpaired electrons and, consequently, the geometry and the nature of the metal-ligand bond. ias.ac.insemanticscholar.org
Paramagnetism and Diamagnetism: Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled.
Spin-Only Magnetic Moment: For first-row transition metal ions, the magnetic moment can often be approximated by the spin-only formula: μso = √[n(n+2)], where 'n' is the number of unpaired electrons. Deviations from this value can be caused by spin-orbit coupling.
The expected magnetic behavior for complexes with common transition metals is summarized below:
| Metal Ion | d-Electron Config. | Possible Geometries | Expected μeff (B.M.) | Notes | Reference |
| Co(II) | d7 | Octahedral (high-spin) | 4.7-5.2 | Three unpaired electrons. | semanticscholar.org |
| Tetrahedral | 4.2-4.8 | Three unpaired electrons. | semanticscholar.org | ||
| Square Planar (low-spin) | 2.1-2.9 | One unpaired electron. | researchgate.net | ||
| Ni(II) | d8 | Octahedral | 2.8-3.5 | Two unpaired electrons. | semanticscholar.org |
| Tetrahedral | 3.5-4.2 | Two unpaired electrons. | psu.edu | ||
| Square Planar | 0 (Diamagnetic) | Zero unpaired electrons. | redalyc.org | ||
| Cu(II) | d9 | Octahedral/Tetragonal | 1.9-2.2 | One unpaired electron. | semanticscholar.org |
| Square Planar | 1.8-2.2 | One unpaired electron. | ias.ac.in | ||
| Zn(II) | d10 | Tetrahedral/Octahedral | 0 (Diamagnetic) | All d-orbitals are filled. | ias.ac.in |
| Mn(II) | d5 | Octahedral/Tetrahedral (high-spin) | ~5.9 | Five unpaired electrons. | ias.ac.in |
The electronic configuration of the metal center is directly linked to these magnetic properties. For example, a Ni(II) complex (d8) will be paramagnetic if it has an octahedral or tetrahedral geometry, but diamagnetic if it is square planar. redalyc.orgsemanticscholar.org Similarly, the magnetic moment of a Co(II) complex can help distinguish between high-spin octahedral/tetrahedral and low-spin square planar geometries. semanticscholar.orgresearchgate.net These magnetic data, when combined with electronic spectral data, are powerful tools for the structural elucidation of coordination compounds.
X-ray Diffraction Studies of Complex Structures
For instance, X-ray studies on complexes of other hydrazide or hydrazone ligands have confirmed various coordination modes and geometries. mdpi.comnih.gov A Co(II) complex with a lumazine-derived benzohydrazide ligand was found to have an octahedral geometry, with the ligand acting in a tridentate fashion and additional sites occupied by water and acetonitrile (B52724) molecules. nih.gov In a Rh(III) complex with the same ligand, it behaved as a tetradentate chelator. nih.gov A polymeric Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197) showed a distorted octahedral geometry where the ligand was bidentate, and chloride ions bridged the metal centers. mdpi.com
Powder X-ray diffraction (pXRD) can also be employed to assess the crystallinity of the synthesized complexes and to determine the unit cell parameters. ias.ac.in For example, the pXRD patterns of Co(II) and Ni(II) complexes of acetylacetone (B45752) bis-(isonicotinoyl hydrazone) were indexed to a tetragonal crystal lattice. researchgate.net
Should single crystals of this compound complexes be successfully grown, X-ray diffraction would provide unambiguous data on:
The precise coordination number of the metal ion.
The coordination geometry (e.g., octahedral, tetrahedral, square planar).
The specific atoms of the ligand that are bonded to the metal.
The exact bond lengths and angles of the coordination sphere.
The presence and nature of any intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. nih.gov
The table below summarizes crystallographic data for complexes of ligands structurally related to this compound, illustrating the types of structures that might be expected.
| Complex | Metal Ion | Geometry | Crystal System | Space Group | Reference |
| Co(BZLMH)(H2O)(CH3CN)22·CH3CN | Co(II) | Octahedral | Monoclinic | P21/n | nih.gov |
| [RhCl2(BZLM)(CH3CN)]·CH3CN | Rh(III) | Octahedral | Triclinic | P-1 | nih.gov |
| Zn(N3)(Arg)2·3H2O | Zn(II) | Distorted Square Pyramidal | Monoclinic | P21 | mdpi.com |
| [NiCl2(L)(2-PrOH)]n (L = 2-(4-bromophenoxy)acetohydrazide) | Ni(II) | Distorted Octahedral (Polymeric) | Monoclinic | P21/c | mdpi.com |
Applications in Advanced Chemical Sciences Non Biological/non Clinical
Role in Catalysis
The catalytic potential of N'-acetyl-2-aminobenzohydrazide and its derivatives can be explored in both metal-free and metal-mediated transformations.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. mdpi.com While direct studies employing this compound as an organocatalyst are not prominent in the literature, its structural motifs suggest potential, particularly through derivatization. For instance, the presence of amine and amide functionalities allows for the introduction of catalytically active groups.
L-proline and its derivatives are well-known organocatalysts that operate through enamine or iminium ion intermediates. mdpi.com It is conceivable that the amino group of this compound could be modified to incorporate a proline-like scaffold or other chiral amines, thereby creating a new class of bifunctional organocatalysts. These catalysts could potentially be applied in asymmetric reactions such as aldol (B89426) or Michael additions.
The hydrazide and amino functionalities of this compound make it a promising candidate for use as a ligand in metal-catalyzed organic reactions. Hydrazide derivatives are known to form stable complexes with a variety of transition metals. mdpi.com The coordination can occur through the nitrogen and oxygen atoms of the hydrazide group, and the additional amino group in the 2-position of the benzene (B151609) ring can participate in chelation, leading to the formation of stable multidentate metal complexes.
These metal complexes can be catalytically active. For example, N-heterocyclic carbene (NHC) complexes of palladium and nickel are effective catalysts for α-arylation of carbonyl compounds. nih.gov Similarly, metal-organic frameworks (MOFs) constructed from amino-functionalized ligands have shown catalytic activity in various organic transformations, including Knoevenagel condensation reactions. nih.govresearchgate.net The ability of this compound to act as a ligand for d-block metal ions could lead to the development of novel catalysts for cross-coupling reactions, oxidations, or reductions. The specific coordination geometry and electronic properties of the resulting metal complexes would dictate their catalytic efficacy.
Contributions to Materials Science
The multifaceted chemical nature of this compound also positions it as a valuable building block in materials science, from protecting metals to creating advanced functional materials.
Hydrazide derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comresearchgate.netscielo.org.za Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.comsemanticscholar.org
The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms of the inhibitor and the d-orbitals of the metal). mdpi.comnih.gov The this compound molecule contains multiple heteroatoms (nitrogen and oxygen) and a benzene ring, all of which can contribute to its adsorption and corrosion inhibition properties. The amino group and the hydrazide moiety can act as active centers for adsorption.
The effectiveness of hydrazide derivatives as corrosion inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as surface analysis techniques like scanning electron microscopy (SEM). nih.govresearchgate.net The inhibition efficiency of many hydrazide derivatives has been reported to be over 90%. mdpi.comnih.gov
Table 1: Corrosion Inhibition Efficiency of Various Hydrazide Derivatives
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Terephthalohydrazide | Mild Steel | Acidic | 96.4 | mdpi.com |
| Isophthalohydrazide | Mild Steel | Acidic | 97.2 | mdpi.com |
| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide | Carbon Steel | 15 wt.% HCl | 98 | nih.gov |
This table presents data for related hydrazide compounds to illustrate the potential of this class of molecules as corrosion inhibitors.
The bifunctional nature of this compound, possessing both an amino group and a hydrazide group, makes it a potential monomer for the synthesis of various polymers. Polyamides, for instance, can be synthesized through the polycondensation of diamines with dicarboxylic acids. nih.gov this compound could be used as a diamine monomer, with the potential for the acetyl group to be hydrolyzed to provide an additional reactive site. The incorporation of the hydrazide linkage within the polymer backbone could impart unique properties such as improved thermal stability or chelating abilities.
Furthermore, the aminolysis of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) with hydrazine (B178648) hydrate (B1144303) is a known method for chemical recycling, producing terephthalic dihydrazide which can be used to synthesize new materials. mdpi.com This highlights the utility of hydrazide-containing compounds in polymer chemistry. By reacting this compound with appropriate comonomers, a variety of functional polymers, including polyamides and poly(amide-imide)s, could be synthesized. acs.orgresearchgate.net
Hydrazone derivatives, which can be readily synthesized from hydrazides and aldehydes or ketones, are known to be excellent building blocks for functional materials, including chemosensors. nih.govacs.org The reaction of this compound with a suitable aldehyde or ketone would yield a hydrazone that could act as a chemosensor for metal ions or anions. The sensing mechanism often involves a change in color or fluorescence upon binding of the analyte. nih.govrsc.orgresearchgate.net
For instance, quinoline-based hydrazone derivatives have been developed as optical chemosensors for tributyltin. mdpi.com Similarly, indole (B1671886) hydrazones have been designed as colorimetric sensors for fluoride (B91410) ions. nih.gov The aminobenzoyl moiety of this compound could serve as part of the fluorophore or chromophore system in such a sensor.
Moreover, the ability of hydrazides to form complexes with d10 metal ions, such as Zn(II) and Cd(II), can lead to the formation of luminescent metal-organic frameworks (MOFs). nih.govrsc.org These materials can have applications in areas such as solid-state lighting and chemical sensing. The luminescent properties of these complexes are often derived from metal-to-ligand or ligand-to-metal charge-transfer transitions. rsc.orgnih.govpolyu.edu.hk The derivatization of this compound and its subsequent use as a ligand could therefore open up avenues for the development of new optoelectronic and sensing materials.
Future Research Directions and Unaddressed Challenges
Exploration of Unconventional Synthetic Pathways
The conventional synthesis of N'-acetyl-2-aminobenzohydrazide likely involves the acetylation of 2-aminobenzohydrazide. However, future research should focus on developing more efficient and novel synthetic methodologies. A significant challenge lies in achieving selective acylation at the terminal nitrogen of the hydrazide moiety in the presence of the aromatic amino group.
Unconventional approaches could include:
Enzymatic Synthesis: The use of specific acyltransferases could offer high selectivity and milder reaction conditions, reducing the formation of by-products.
Flow Chemistry: Continuous flow reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially improving yield and purity.
Mechanochemistry: Solid-state synthesis through ball milling could offer a solvent-free and energy-efficient alternative to traditional solution-phase reactions.
Deeper Understanding of Electronic Structure and Reactivity through Advanced Computational Models
A thorough understanding of the electronic structure of this compound is crucial for predicting its reactivity and designing new applications. While basic properties are known, a detailed computational analysis is lacking.
Future computational studies should employ advanced models to investigate:
Conformational Analysis: Identifying the most stable conformers and the energy barriers between them to understand the molecule's flexibility.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: Quantifying charge distribution and delocalization to understand the electronic interactions between the aromatic ring, the amino group, and the acetylhydrazide moiety.
Reaction Pathway Modeling: Simulating potential reaction mechanisms to elucidate transition states and activation energies for various chemical transformations.
A study on N-acetyl-5-methoxytryptamine (melatonin) demonstrated the power of Density Functional Theory (DFT) and ab initio calculations in correlating theoretical predictions with experimental spectroscopic data, a methodology that could be fruitfully applied to this compound. researchgate.net
Discovery of Novel Chemical Transformations and Reaction Mechanisms
The reactivity of this compound has not been extensively explored. The presence of multiple reactive sites—the primary aromatic amine, the secondary amide, the primary amide, and the benzene (B151609) ring—suggests a rich and varied chemistry waiting to be discovered.
Key areas for future investigation include:
Cyclization Reactions: Investigating intramolecular cyclization reactions to form novel heterocyclic scaffolds, such as benzotriazepines or other fused ring systems.
Polymerization: Exploring the potential of the amino and hydrazide functionalities for the synthesis of novel polyamides or other polymers with unique properties.
Coordination Chemistry: Studying the chelation of metal ions by the hydrazide and amino groups to create new coordination complexes with potential catalytic or material applications.
Design and Synthesis of this compound-Based Functional Materials
The unique combination of functional groups in this compound makes it an attractive candidate for the development of new functional materials.
Future research could focus on:
Supramolecular Gels: The hydrogen bonding capabilities of the amide and hydrazide groups could be exploited to form self-assembling supramolecular gels with applications in areas such as controlled release or as templates for nanomaterial synthesis.
Metal-Organic Frameworks (MOFs): The compound could serve as a multitopic organic linker for the construction of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or catalysis.
Luminescent Materials: The aromatic core and the potential for extended conjugation through derivatization could lead to the development of new fluorescent or phosphorescent materials.
Integration of Green Chemistry Principles for Sustainable Synthesis and Applications
Future research into the synthesis and application of this compound must incorporate the principles of green chemistry to ensure sustainability.
This includes:
Microwave-Assisted Synthesis: As demonstrated for a related compound, 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide, microwave-assisted synthesis can lead to higher yields and more environmentally friendly processes. rsc.org
Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Catalytic Methods: Developing catalytic versions of reactions to reduce the need for stoichiometric reagents.
High-Throughput Screening for Non-Biological Applications
High-throughput screening (HTS) is a powerful tool for discovering new materials and catalysts. While often used in drug discovery, its application to non-biological areas is a growing field.
Future research should consider:
Catalyst Discovery: Screening libraries of this compound derivatives as ligands for transition metal catalysts in a variety of organic transformations.
Materials Discovery: Using HTS to rapidly evaluate the properties of polymers or coordination compounds derived from this compound for specific applications, such as gas sorption or luminescence.
Sensor Development: Screening for derivatives that exhibit a change in optical or electrochemical properties in the presence of specific analytes.
While HTS has been employed for biological targets, nih.govnih.gov its application to the non-biological potential of small molecules like this compound remains a significant unaddressed challenge.
Detailed Spectroscopic Analysis of Excited States and Reaction Intermediates
A comprehensive understanding of the photophysical properties and reaction mechanisms of this compound requires detailed spectroscopic analysis.
Future studies should involve:
Time-Resolved Spectroscopy: Using techniques such as transient absorption and time-resolved fluorescence to probe the dynamics of excited states and identify short-lived reaction intermediates.
Matrix Isolation Spectroscopy: Trapping reactive intermediates at low temperatures to allow for their characterization by techniques such as IR and UV-Vis spectroscopy.
Advanced NMR Techniques: Employing two-dimensional and solid-state NMR to elucidate the structure and dynamics of the molecule and its derivatives in various environments.
By combining these advanced spectroscopic techniques with the computational models described in section 8.2, a much deeper and more complete picture of the fundamental properties of this compound can be achieved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
